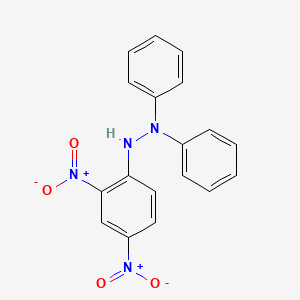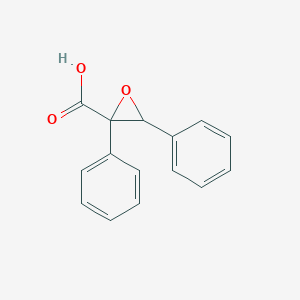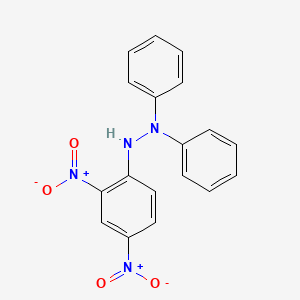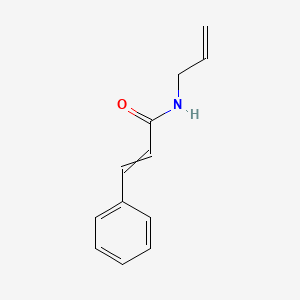
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound known for its distinctive structure and reactivity. It is a derivative of hydrazine, where the hydrogen atoms are replaced by phenyl and dinitrophenyl groups. This compound is often used in analytical chemistry, particularly in the identification of carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: It reacts with aldehydes and ketones to form hydrazones, which are useful in identifying carbonyl compounds.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules with the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methanol, sulfuric acid, and various aldehydes and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound are hydrazones. These products are characterized by their distinctive melting points and are often used in analytical chemistry for the identification of carbonyl compounds .
Scientific Research Applications
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection and identification of carbonyl compounds in organic synthesis.
Biology: The compound is used in studies involving oxidative phosphorylation and mitochondrial function.
Industry: The compound is used in the production of various polymers and as a standard for elemental analysis.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine involves nucleophilic addition to carbonyl groups, followed by elimination of water to form hydrazones . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety. The compound’s effects on mitochondrial function are due to its ability to uncouple oxidative phosphorylation, leading to increased proton leakage and reduced ATP production .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the phenyl groups.
Phenylhydrazine: Lacks the nitro groups and is less reactive compared to 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine.
Uniqueness
This compound is unique due to its combination of phenyl and dinitrophenyl groups, which confer both stability and reactivity. This makes it particularly useful in analytical applications where precise identification of carbonyl compounds is required .
Properties
CAS No. |
6631-40-9 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H |
InChI Key |
WGUPDQMTRONQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)

![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)

![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)

![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
